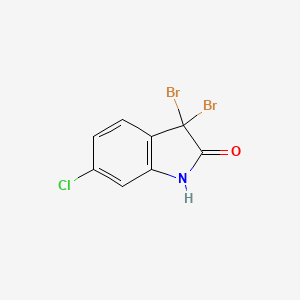
3,3-Dibromo-6-chloro-1,3-dihydro-indol-2-one
カタログ番号 B8376971
分子量: 325.38 g/mol
InChIキー: IYUKGDKVDVVVJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07256198B2
Procedure details


3,3-Dibromo-6-chloro-1,3-dihydro-indol-2-one (21.34 g, 59.7 mmol) was suspended in a 4:1 (v:v) mixture of MeOH (172 mL): water (43 mL) and heated at reflux for 19 hr. The reaction was cooled in an ice bath and filtered. The red solid was washed once with cold CH3OH and dried to give the title compound as a red solid (10.49 g, 88% yield). NMR (400 MHz, DMSO-d6): consistent. MS: (API-ES+) m/z 182/184 [M+H], 1 chlorine pattern observed.



Name
Yield
88%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1(Br)[C:10]2[C:5](=[CH:6][C:7]([Cl:11])=[CH:8][CH:9]=2)[NH:4][C:3]1=[O:12].C[OH:15]>O>[Cl:11][C:7]1[CH:6]=[C:5]2[C:10]([C:2](=[O:15])[C:3](=[O:12])[NH:4]2)=[CH:9][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21.34 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1(C(NC2=CC(=CC=C12)Cl)=O)Br
|
|
Name
|
|
|
Quantity
|
172 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
43 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 19 hr
|
|
Duration
|
19 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled in an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The red solid was washed once with cold CH3OH
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C2C(C(NC2=C1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.49 g | |
| YIELD: PERCENTYIELD | 88% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
